molecular formula C7H7N3O4 B12434545 2-Hydrazinyl-4-nitrobenzoic acid

2-Hydrazinyl-4-nitrobenzoic acid

Katalognummer: B12434545
Molekulargewicht: 197.15 g/mol
InChI-Schlüssel: ZJPDZFZRKGDEGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinyl-4-nitrobenzoic acid is an organic compound with the molecular formula C7H7N3O4. It is a derivative of benzoic acid, characterized by the presence of both hydrazinyl and nitro functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the hydrazinyl group. One common method involves the nitration of benzoic acid using a mixture of nitric and sulfuric acids to produce 4-nitrobenzoic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-hydrazinyl-4-aminobenzoic acid, while substitution reactions can produce various substituted benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-Hydrazinyl-4-nitrobenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydrazinyl-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce cellular damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydrazinyl-4-nitrobenzoic acid is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H7N3O4

Molekulargewicht

197.15 g/mol

IUPAC-Name

2-hydrazinyl-4-nitrobenzoic acid

InChI

InChI=1S/C7H7N3O4/c8-9-6-3-4(10(13)14)1-2-5(6)7(11)12/h1-3,9H,8H2,(H,11,12)

InChI-Schlüssel

ZJPDZFZRKGDEGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.